molecular formula C15H11N3O B1212231 5,6-Diphenyl-1,2,4-triazin-3(2H)-one CAS No. 4512-00-9

5,6-Diphenyl-1,2,4-triazin-3(2H)-one

Cat. No. B1212231
CAS RN: 4512-00-9
M. Wt: 249.27 g/mol
InChI Key: VTOJJDGNQGCRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diphenyl-1,2,4-triazin-3(2H)-one is a compound that belongs to the 1,2,4-triazine family, characterized by its unique chemical behavior towards electrophilic and nucleophilic reagents. This compound and its derivatives have been studied for their synthesis, molecular structures, reactions, and properties due to their significant chemical and biological activities (Reda M. Abdel-Rahman et al., 2015).

Synthesis Analysis

The synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one and its derivatives typically involves alkylation reactions, where appropriate bis(halo) compounds are reacted with 5,6-diphenyl-1,2,4-triazine-3(4H)-thione in ethanolic KOH. These compounds are confirmed via spectroscopic techniques, showcasing the compound's broad applicability in synthesis chemistry (Mahmoud A. S. Sakr et al., 2021).

Molecular Structure Analysis

Molecular structure studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide insights into the optimized structures and electronic absorption/emission spectra of these compounds. These analyses confirm the stability and electronic properties of the 5,6-Diphenyl-1,2,4-triazin-3(2H)-one derivatives, aiding in understanding their chemical behavior and reactivity (Mahmoud A. S. Sakr et al., 2021).

Chemical Reactions and Properties

5,6-Diphenyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including interactions with nucleophiles and electrophiles, leading to the formation of novel derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications. The compound's reactivity with different reagents highlights its versatility in synthetic chemistry (Reda M. Abdel-Rahman et al., 2015).

Physical Properties Analysis

The physical properties of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one derivatives, including their crystalline structure and phase behavior, are determined through X-ray crystallography and other spectroscopic methods. These studies provide valuable information on the compound's stability, solubility, and suitability for various applications (N. E. Eltayeb et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and interaction with various reagents, are key to understanding the applications and behavior of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one. These properties are investigated through synthetic pathways and reaction mechanisms, providing insights into the compound's potential uses in chemical synthesis and material science (Reda M. Abdel-Rahman et al., 2015).

Scientific Research Applications

Coordination Studies and Complex Formation

5,6-Diphenyl-1,2,4-triazin-3(2H)-one has been extensively studied in the context of coordination chemistry. It demonstrates interesting reactions with various cations, forming complexes. For instance, its reactions with copper salts result in different copper complexes, which have been characterized by X-ray studies, spectroscopy, and Density Functional Theory (DFT) calculations (Machura et al., 2008). Such complexes have potential applications in various fields, including catalysis and material science.

Synthesis and Chemical Behavior

The synthesis and chemical behavior of 5,6-Diphenyl-1,2,4-triazines have been a subject of interest in organic chemistry. These compounds exhibit unique features and hold significance in medicinal, pharmacological, and biological contexts (Abdel-Rahman et al., 2015). Their reactivity towards various electrophilic and nucleophilic reagents has been thoroughly studied, providing insights into their potential applications in drug design and synthesis of bioactive molecules.

Synthesis of Novel Bis(5,6-diphenyl-1,2,4-triazines)

A synthesis of novel bis(5,6-diphenyl-1,2,4-triazines) has been reported, highlighting the biological and pharmacological activities of these derivatives. These compounds have been synthesized and their structures confirmed by various spectroscopic techniques. Their electronic absorption and emission spectra have been calculated using Time-Dependent Density Functional Theory (TD-DFT), aligning well with experimental results, indicating their potential in developing new materials or drugs (Sakr et al., 2021).

Corrosion Inhibition Studies

The use of 5,6-Diphenyl-1,2,4-triazin derivatives in corrosion inhibition has been explored. These derivatives have shown effective inhibition of mild steel corrosion in hydrochloric acid, with various experimental techniques such as electrochemical impedance spectroscopy and scanning electron microscopy supporting these findings. This application is significant for industries dealing with metal preservation and protection (Singh et al., 2018).

Safety And Hazards

The safety and hazards of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one related compounds have been evaluated. For instance, the safety of cosmetic ingredient Phenylene Bis-Diphenyltriazine (CAS No 55514-22-2) - S86 - Submission II has been assessed .

Future Directions

The future directions of research on 5,6-Diphenyl-1,2,4-triazin-3(2H)-one related compounds could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name

5,6-diphenyl-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOJJDGNQGCRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196393
Record name as-Triazin-3-ol, 5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,6-Diphenyl-1,2,4-triazin-3(2H)-one

CAS RN

4512-00-9
Record name 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4512-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name as-Triazin-3-ol, 5,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004512009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4512-00-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4512-00-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4512-00-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name as-Triazin-3-ol, 5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-diphenyl-1,2,4-triazin-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Reactant of Route 4
5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Reactant of Route 5
5,6-Diphenyl-1,2,4-triazin-3(2H)-one
Reactant of Route 6
5,6-Diphenyl-1,2,4-triazin-3(2H)-one

Citations

For This Compound
61
Citations
AG Banerjee, N Das, SA Shengule… - European journal of …, 2015 - Elsevier
A series of triazin–3(2H)–one derivatives bearing 1,3,4–oxadiazole (4a–4o) were synthesized, characterized and evaluated for anti–inflammatory and analgesic activities. Preliminary in …
Number of citations: 81 www.sciencedirect.com
AG Banerjee, N Das, SA Shengule, PA Sharma… - Bioorganic …, 2016 - Elsevier
A series of novel hybrids comprising of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole tethered to 5,6-diphenyl-1,2,4-triazin-3(2H)-one were designed, synthesised and evaluated as …
Number of citations: 54 www.sciencedirect.com
H Kumar, M Dhameja, S Kurella, A Uma… - Journal of Molecular …, 2023 - Elsevier
A series of 1,3,4-thiadiazole-5,6-diphenyl-triazine hybrids 7a-l have been designed, synthesized and investigated for the α-glucosidase inhibitory activities. All the synthesized …
Number of citations: 13 www.sciencedirect.com
P Saraf, PN Tripathi, MK Tripathi, A Tripathi… - Bioorganic …, 2022 - Elsevier
A novel series of 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives were designed, synthesized, and screened for their inhibitory potential against COX-2 and 5-LOX enzymes. The …
Number of citations: 7 www.sciencedirect.com
PN Tripathi, P Srivastava, P Sharma, MK Tripathi… - Bioorganic …, 2019 - Elsevier
A series of novel piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives were designed, and synthesized. Amongst the synthesized analogs, compound 6g showed significant non…
Number of citations: 81 www.sciencedirect.com
RM Abdel‐Rahman, MST Makki, TE Ali… - Journal of …, 2015 - Wiley Online Library
The synthesis and chemical behavior of 3‐functionalized 5,6‐diphenyl‐1,2,4‐triazines towards some electrophilic and nucleophilic reagents are reviewed. The synthesis, unique …
Number of citations: 32 onlinelibrary.wiley.com
CW Rees, AA Sale - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
On treatment with hydroxylamine-O-sulphonic acid 1,2,4-triazin-3-ones undergo ring contraction to give imidazolin-2-ones in high yield. N-Aminotriazinones are proposed as …
Number of citations: 20 pubs.rsc.org
ES Amal AM, H Olfat A - 2008 - pesquisa.bvsalud.org
Therapeutic strategy has included diverse pharmaceutical agents of traditional use such as metronidazole, quinacrine, furazolidone and paramomycin, other drugs of more recent …
Number of citations: 0 pesquisa.bvsalud.org
BA Gaganchandra - 2016 - idr-lib.iitbhu.ac.in
References Chapter 7 Abdel Rahman, RM, Gabr, Y, Gawzy, M, Abdel Hamide, SG and Abdel Tawab, MS, Nucleophilic substitution and ri Page 1 References Chapter 7 Page 126 Abdel …
Number of citations: 0 idr-lib.iitbhu.ac.in
M Ertaş, SN Biltekin, B Berk, L Yurttaş… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
Within this study, 20 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives (4a-4t) were synthesized and COX inhibitory activities of the compounds were …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.